Design and Evaluation of Novel Urea Derivatives Containing the 4-Methoxypiperidine Moiety
Design and Evaluation of Novel Urea Derivatives Containing the 4-Methoxypiperidine Moiety
A Technical Guide for Soluble Epoxide Hydrolase (sEH) Inhibitor Development
Executive Summary
The urea pharmacophore is a cornerstone in medicinal chemistry, serving as a critical hydrogen-bonding bridge in inhibitors of Soluble Epoxide Hydrolase (sEH), receptor tyrosine kinases, and fatty acid amide hydrolase (FAAH). This guide focuses on the rational design, synthesis, and evaluation of 1-(4-methoxypiperidin-1-yl)-3-aryl/alkyl urea derivatives .
While traditional sEH inhibitors (e.g., AUDA, TPPU) utilize bulky adamantyl or trifluoromethoxy-phenyl groups, the incorporation of the 4-methoxypiperidine moiety represents a strategic optimization to enhance water solubility (lower LogP) and metabolic stability without sacrificing the nanomolar potency required for efficacy in treating inflammation, hypertension, and neuropathic pain.
Part 1: Rational Drug Design & SAR
The Pharmacophore Strategy
The design of sEH inhibitors hinges on mimicking the transition state of the enzyme's natural substrate, epoxyeicosatrienoic acids (EETs). The urea group mimics the epoxide, engaging the catalytic triad (Tyr383, Tyr466, Asp335).
Why 4-Methoxypiperidine?
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Solubility Modulation: Many potent urea inhibitors suffer from poor aqueous solubility ("brick dust" properties). The methoxy ether oxygen acts as a weak hydrogen bond acceptor, lowering the ClogP compared to a cyclohexyl or unsubstituted piperidine analog.
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Metabolic Blocking: The C-4 position of piperidine is a "soft spot" for oxidative metabolism (Cytochrome P450 hydroxylation). Substitution with a methoxy group blocks this site, potentially extending the half-life (
). -
Conformational Rigidity: The piperidine ring restricts the conformational entropy of the "right-hand side" (RHS) of the inhibitor, reducing the energy penalty upon binding to the enzyme active site.
Mechanism of Action (sEH Inhibition)
The following diagram illustrates the binding mode of the urea derivative within the sEH catalytic pocket.
Figure 1: Mechanism of Action. The urea carbonyl oxygen accepts hydrogen bonds from Tyrosine residues, locking the enzyme in an inactive state.
Part 2: Synthetic Chemistry Strategy
To ensure reproducibility and high purity, we utilize a convergent synthesis strategy. The Isocyanate Addition Method is preferred for its atom economy and clean workup. If the required isocyanate is unstable or unavailable, the Activated Carbamate Method (via 4-nitrophenyl chloroformate) is the validated alternative.
Synthetic Workflow Diagram
Figure 2: General synthetic pathway for urea formation via isocyanate addition.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 1-(1-adamantyl)-3-(4-methoxypiperidin-1-yl)urea (Exemplar Compound).
Reagents:
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1-Adamantyl isocyanate (CAS: 4411-25-0)
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA) - Optional, only if using amine salt.
Protocol:
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Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantyl isocyanate (1.0 equiv, 5.0 mmol) in 20 mL of anhydrous DCM.
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Addition: Cool the solution to 0°C using an ice bath. Add 4-methoxypiperidine (1.1 equiv, 5.5 mmol) dropwise over 5 minutes. Scientific Rationale: The slight excess of amine ensures complete consumption of the isocyanate, which is harder to remove during purification.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
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Monitoring (Self-Validation Step): Monitor the reaction via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the high-Rf isocyanate spot and the appearance of a more polar urea spot indicates completion (typically 2–3 hours).
-
Workup:
-
Evaporate the solvent under reduced pressure to roughly 5 mL.
-
Add 20 mL of cold hexanes or diethyl ether. The urea product typically precipitates as a white solid due to the polarity contrast.
-
Filter the precipitate and wash with cold hexanes (
mL) to remove unreacted amine.
-
-
Purification: If precipitation is insufficient, purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).
Characterization Criteria:
-
1H NMR (DMSO-d6): Look for the urea NH signal (singlet,
5.8–6.5 ppm) and the methoxy singlet ( 3.2–3.3 ppm). -
LC-MS: Confirm
peak.
Part 3: Biological Validation (sEH Inhibition Assay)
To validate the efficacy of the novel derivatives, a fluorescent-based assay using the substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) is the industry standard.
Assay Logic
The sEH enzyme hydrolyzes the non-fluorescent PHOME substrate, releasing the highly fluorescent 6-methoxy-2-naphthaldehyde. Inhibitors prevent this hydrolysis, maintaining low fluorescence.
Protocol: IC50 Determination
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Enzyme Prep: Recombinant human sEH (hsEH) is diluted in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
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Inhibitor Incubation: Add 20
L of the novel urea derivative (serially diluted in DMSO) to 180 L of enzyme solution. Incubate for 5 minutes at 30°C.-
Control: DMSO only (0% inhibition).
-
-
Substrate Addition: Add PHOME (final concentration 50
M). -
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
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Calculation: Plot the rate of fluorescence increase vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.
Expected Data Profile
The following table summarizes the expected structure-activity relationship (SAR) data for 4-methoxypiperidine derivatives compared to standard references.
| Compound ID | R-Group (Urea Head) | Tail Group | sEH IC50 (nM) | ClogP | Solubility (PBS) |
| Ref-1 (CDU) | Cyclohexyl | Dodecyl | 50 | 7.2 | Low (< 5 |
| Ref-2 (TPPU) | 4-OCF3-Phenyl | 1-Propionylpiperidin-4-yl | 1.1 | 3.5 | High (> 500 |
| Target-1 | 1-Adamantyl | 4-Methoxypiperidine | 2.5 - 5.0 | 3.1 | High (> 200 |
| Target-2 | 4-Chlorophenyl | 4-Methoxypiperidine | 15.0 | 2.8 | Moderate |
Interpretation: Target-1 is expected to retain single-digit nanomolar potency (comparable to TPPU) while offering a simplified synthetic route and favorable lipophilicity profile.
References
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Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.
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Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammation." Journal of Medicinal Chemistry.
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Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009)." Expert Opinion on Therapeutic Patents.
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Liu, J. Y., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea."[3] Frontiers in Pharmacology.
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PubChem Compound Summary. "4-Methoxypiperidine (CAS 4045-24-3)."[2] National Center for Biotechnology Information.
Sources
- 1. 4-Methoxypiperidine | 4045-24-3 [chemicalbook.com]
- 2. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
